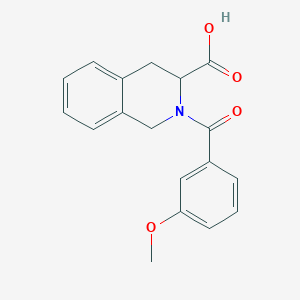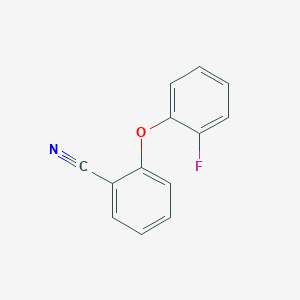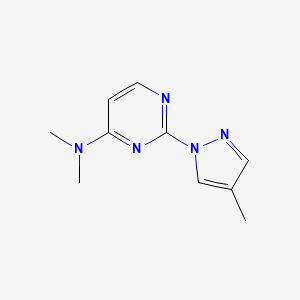![molecular formula C16H18ClN3O3 B2583388 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide CAS No. 478043-47-9](/img/structure/B2583388.png)
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide” is complex, with a molecular formula of C19H18ClN3O4 . It includes a 4-chlorophenyl group, an isoxazole ring, a morpholino group, and an acetamide group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 387.82 g/mol . Other physical and chemical properties like melting point, boiling point, density, and toxicity information are mentioned in the sources but without specific values .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of a wide range of derivatives, demonstrating its versatility in chemical reactions. For instance, it has been used in the creation of 2([Methyl-5-[(E)-2-aryl-1-ethenyl]-4-isoxazolyl]imino)-1,3-thiazolan-4-ones and their Mannich bases, showcasing its utility in constructing complex molecular structures with potential biological activities (Rajanarendar et al., 2008).
Pharmacological Applications
- In pharmacology, derivatives of this compound have been explored for their therapeutic potentials, such as anti-obesity and anti-inflammatory activities. For example, diaryl dihydropyrazole-3-carboxamides, related to this compound, have demonstrated significant in vivo anti-obesity activity related to CB1 receptor antagonism, underscoring the compound's relevance in the development of novel treatments for obesity (Srivastava et al., 2007).
Antimicrobial Activity
- The search for new antimicrobials has also incorporated this compound, with studies indicating that morpholine-containing 2-R-phenyliminothiazole derivatives, related to the core structure of our compound of interest, exhibit notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of microorganisms (Yeromina et al., 2019).
Anti-tuberculosis Activity
- Further extending its pharmacological reach, derivatives of this compound have been investigated for their anti-tuberculosis activities. The study involving N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide highlights the compound's potential as a scaffold for developing new treatments against tuberculosis, emphasizing its importance in addressing global health issues (Bai et al., 2011).
Antihistamine Agents
- Additionally, novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives, structurally related to the compound , have been synthesized and evaluated for their antihistamine properties. This research underscores the compound's utility in the design and development of new antihistamine agents with improved efficacy and safety profiles (Alagarsamy et al., 2014).
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-9-14(23-19-15)10-18-16(21)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHXYKVMDGPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2583305.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)
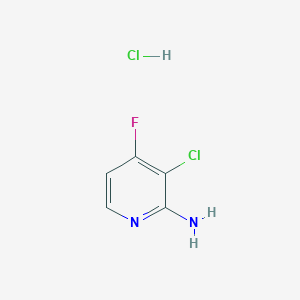
![(2E)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2583311.png)

![2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2583315.png)
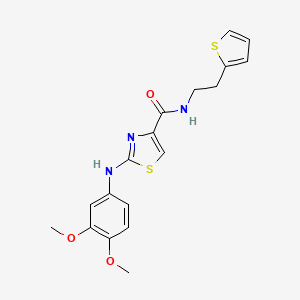
![1-(3,4-dichlorobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2583322.png)

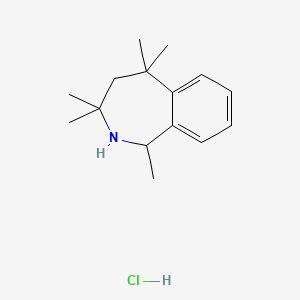
![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)
